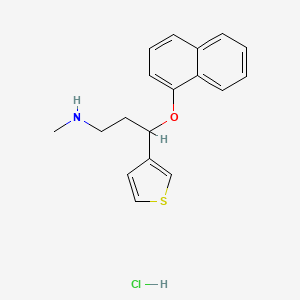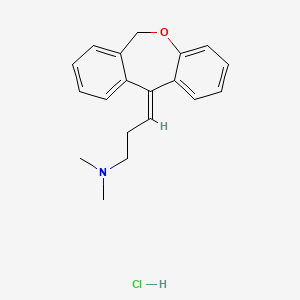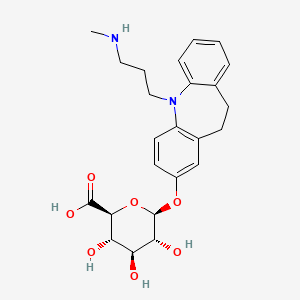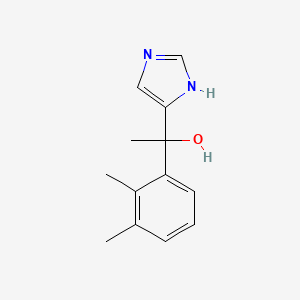![molecular formula C20H10O2 B602332 Benzo[a]pyrene-1,6-dione CAS No. 64133-79-5](/img/structure/B602332.png)
Benzo[a]pyrene-1,6-dione
Vue d'ensemble
Description
Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is a potentially carcinogenic constituent of carbon black .
Synthesis Analysis
The synthesis of Benzo[a]pyrene-1,6-dione has been observed under atmospheric conditions in air particulate matter . It can be synthesized smoothly and in good overall yield (49%) from pyrene (1), by using the reactivity of the pyrene dianion .
Molecular Structure Analysis
The molecular formula of Benzo[a]pyrene-1,6-dione is C20H10O2 . The molecular weight is 282.3 g/mol .
Chemical Reactions Analysis
The formation of Benzo[a]pyrene-1,6-dione as the main products of oxidative degradation of Benzo[a]pyrene has been observed under atmospheric conditions in air particulate matter .
Applications De Recherche Scientifique
Synthesis of Substituted Pyrenes
Benzo[a]pyrene-1,6-dione is used in the synthesis of substituted pyrenes . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure . Benzo[a]pyrene derivatives are compounds of particular interest because they undergo metabolic epoxidation in vivo which transforms them into highly tumorigenic agents capable of covalent conjugation with purine bases .
Photodegradation Studies
Benzo[a]pyrene-1,6-dione serves as a model system for characterizing photoproducts of oxygenated polycyclic aromatic hydrocarbons (oxy-PAH) . The results of these studies help develop a better understanding of the mechanisms involved in this process and help to determine additional roles of oxy-PAH in atmospheric chemistry .
Environmental Monitoring
Benzo[a]pyrene-1,6-dione is an important tool employed in the monitoring of the environment, including the evaluation of air quality . It is considered to be an indicator for the determination of a PAHs group .
Detection in Air Particulate Matter
Benzo[a]pyrene-1,6-dione is detected in real samples of air particulate matter . This detection is crucial in understanding the presence and impact of such compounds in the atmosphere .
Mécanisme D'action
Target of Action
The primary targets of Benzo[a]pyrene-1,6-dione are the cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of Benzo[a]pyrene-1,6-dione, which is essential for the formation of DNA adducts .
Mode of Action
Benzo[a]pyrene-1,6-dione interacts with its targets (CYP1A1 and CYP1B1) to form highly reactive electrophilic intermediates . These intermediates can form DNA adducts by covalent binding . Additionally, Benzo[a]pyrene-1,6-dione can generate reactive oxygen species (ROS) by redox-cycling .
Biochemical Pathways
Benzo[a]pyrene-1,6-dione is metabolized by several enzymatic steps. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of Benzo[a]pyrene-1,6-dione, (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are thought to be CYP1A1 and CYP1B1 . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and Benzo[a]pyrene-1,6-dione .
Pharmacokinetics
It is known that the metabolism of benzo[a]pyrene-1,6-dione primarily takes place in the liver . The metabolites of Benzo[a]pyrene-1,6-dione are responsible for its toxic effects, including reactive metabolites that covalently bind macromolecules and induce oxidative damage .
Result of Action
The result of Benzo[a]pyrene-1,6-dione’s action is the induction of oxidative stress in cells . This is achieved through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . The compound’s action also results in the formation of DNA adducts by covalent binding .
Action Environment
The action of Benzo[a]pyrene-1,6-dione can be influenced by various environmental factors. For instance, the compound is a well-researched pro-carcinogen found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . Therefore, exposure to these sources can increase the levels of Benzo[a]pyrene-1,6-dione in the body, potentially enhancing its toxic effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3067-13-8, 64133-79-5 | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-1,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Benzo[a]pyrene-1,6-dione and how does it relate to Benzo[a]pyrene?
A1: Benzo[a]pyrene-1,6-dione is a quinone metabolite of the environmental carcinogen benzo[a]pyrene. [, , , , ] Benzo[a]pyrene itself is a polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, cigarette smoke, and other combustion products. [] While not inherently carcinogenic, benzo[a]pyrene is metabolized in the body into various compounds, some of which are carcinogenic.
Q2: How does Benzo[a]pyrene-1,6-dione interact with cells and potentially contribute to carcinogenesis?
A2: Benzo[a]pyrene-1,6-dione, along with its isomeric quinone metabolites, can undergo oxidation-reduction cycles within cells. [, , ] These cycles involve the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals. During these cycles, reactive oxygen species (ROS), such as hydrogen peroxide, superoxide, and potentially hydroxyl radicals, are generated. [, , , ] These ROS can cause DNA strand breaks and other cellular damage, potentially contributing to the development of cancer. [, , ]
Q3: What enzymes are involved in the metabolism of benzo[a]pyrene to form Benzo[a]pyrene-1,6-dione?
A3: Several enzymes can contribute to the formation of benzo[a]pyrene-1,6-dione. Research indicates that specific cytochrome P-450 enzymes, particularly those induced by 3-methylcholanthrene (MC-P-448), play a significant role in the metabolism of benzo[a]pyrene, leading to the production of various metabolites, including benzo[a]pyrene-1,6-dione. [] Additionally, aldo-keto reductases (AKRs) have been shown to contribute to the formation of quinone metabolites like benzo[a]pyrene-1,6-dione. []
Q4: How does Benzo[a]pyrene-1,6-dione's redox cycling contribute to its toxicity?
A4: The continuous cycling between the quinone and hydroquinone forms of benzo[a]pyrene-1,6-dione, fueled by cellular reducing agents like NADH and glutathione, leads to the continuous generation of ROS. [, ] This sustained production of ROS overwhelms the cell's natural antioxidant defenses, causing oxidative stress and damage to cellular components like DNA, lipids, and proteins. [, ] This damage disrupts cellular processes and can ultimately lead to cell death or cancerous transformations. []
Q5: Are there any dietary factors that can influence the metabolism and effects of benzo[a]pyrene and its metabolites like Benzo[a]pyrene-1,6-dione?
A5: Research suggests that dietary components can modulate the metabolic activation of benzo[a]pyrene. [] For instance, higher levels of dietary fiber were found to decrease the availability of benzo[a]pyrene metabolites for interaction with intestinal mucosa, potentially due to a bulking effect. [] On the other hand, higher dietary beef protein levels were linked to increased binding of metabolites to intestinal tissues and an enhancement of benzo[a]pyrene activation, potentially via free radical mechanisms. []
Q6: How is Benzo[a]pyrene-1,6-dione typically analyzed in biological samples?
A6: High-Performance Liquid Chromatography (HPLC) is commonly employed to separate and quantify benzo[a]pyrene metabolites, including benzo[a]pyrene-1,6-dione, in biological samples. [, , , ] This technique offers high resolution and sensitivity, enabling the detection and quantification of even trace amounts of these metabolites. Additionally, researchers have explored the use of magnetic sector mass spectrometry coupled with HPLC for accurate mass-based analysis of benzo[a]pyrene-1,6-dione and other oxy-PAHs in complex environmental matrices. []
Q7: Can bacterial communities contribute to the degradation of benzo[a]pyrene and its metabolites?
A7: Yes, certain bacterial consortia have demonstrated the ability to degrade benzo[a]pyrene effectively. [] Studies have identified specific bacterial strains, including Mycobacterium vaanbaalenii, Staphylococcus aureus, and Stutzerimonas stutzeri, capable of breaking down benzo[a]pyrene. [] These bacterial communities utilize enzymatic pathways to transform benzo[a]pyrene into less harmful metabolites, offering potential bioremediation strategies for environmental cleanup. []
Q8: What are the long-term implications of exposure to benzo[a]pyrene and its metabolites like Benzo[a]pyrene-1,6-dione?
A8: The long-term effects of exposure to benzo[a]pyrene and its metabolites, including benzo[a]pyrene-1,6-dione, are a significant concern. These compounds, due to their potential to induce DNA damage and disrupt cellular processes, are considered carcinogenic. [] Prolonged exposure, even at low levels, may increase the risk of developing certain types of cancer, particularly lung cancer. More research is needed to fully understand the long-term health consequences and establish safe exposure limits for these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



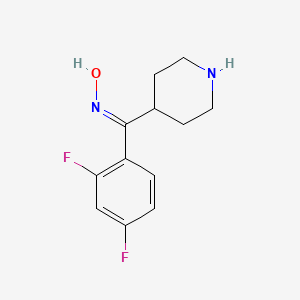

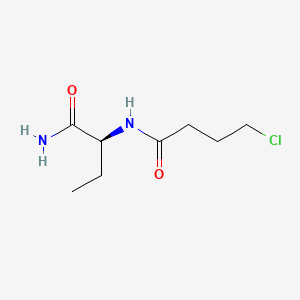
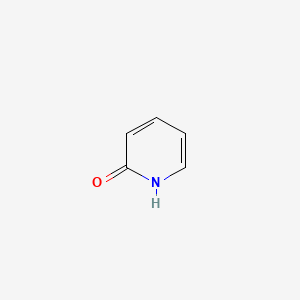

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
